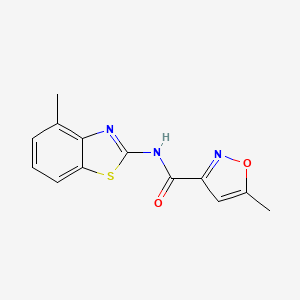
5-METHYL-N-(4-METHYL-13-BENZOTHIAZOL-2-YL)-12-OXAZOLE-3-CARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-METHYL-N-(4-METHYL-13-BENZOTHIAZOL-2-YL)-12-OXAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features both benzothiazole and oxazole rings, which are known for their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-N-(4-METHYL-13-BENZOTHIAZOL-2-YL)-12-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzothiazole Ring: Starting with a precursor such as 2-aminothiophenol, which undergoes cyclization with a suitable aldehyde or ketone to form the benzothiazole ring.
Formation of Oxazole Ring: The oxazole ring can be synthesized by cyclization of an appropriate α-hydroxy ketone or α-halo ketone with an amide or nitrile.
Coupling Reactions: The benzothiazole and oxazole intermediates are then coupled through amide bond formation using reagents like carbodiimides (e.g., DCC) or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions could target the oxazole or benzothiazole rings, potentially opening the rings or reducing double bonds.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
5-METHYL-N-(4-METHYL-13-BENZOTHIAZOL-2-YL)-12-OXAZOLE-3-CARBOXAMIDE may have applications in several fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications, such as antimicrobial or anticancer agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific biological or chemical target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-mercaptobenzothiazole, known for their antimicrobial properties.
Oxazole Derivatives: Compounds such as 2,5-dimethyl-1,3-oxazole, used in various chemical syntheses.
Uniqueness
5-METHYL-N-(4-METHYL-13-BENZOTHIAZOL-2-YL)-12-OXAZOLE-3-CARBOXAMIDE is unique due to the combination of benzothiazole and oxazole rings, which may confer distinct biological activities and chemical reactivity compared to compounds containing only one of these rings.
Propriétés
IUPAC Name |
5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-7-4-3-5-10-11(7)14-13(19-10)15-12(17)9-6-8(2)18-16-9/h3-6H,1-2H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBLHPYZLARKOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
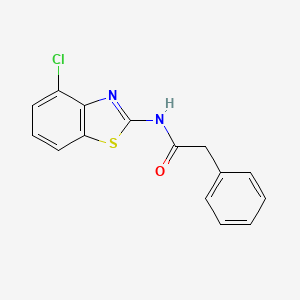
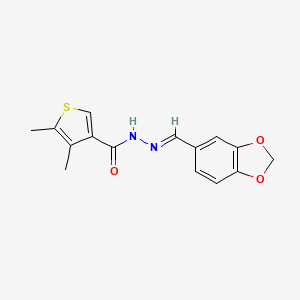

![(2E)-N-(2-fluoro-5-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B5724624.png)
![3-({4-[(1E)-2-CARBAMOYL-2-CYANOETH-1-EN-1-YL]-2-ETHOXYPHENOXY}METHYL)-4-METHYL-1,2,5-OXADIAZOL-2-IUM-2-OLATE](/img/structure/B5724627.png)
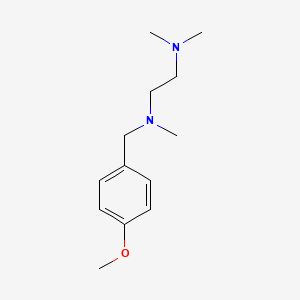


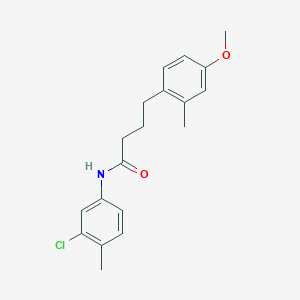
![N-[2-(acetylamino)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B5724653.png)
![2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B5724660.png)



